



using echinocandin B nucleus as a scaffold in drug design

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Compound of Interest		
Compound Name:	echinocandin B nucleus	
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An overview of the application of the **echinocandin B nucleus** as a versatile scaffold in modern drug design is presented below, with a focus on the development of novel antifungal agents. This document provides detailed protocols for the synthesis and evaluation of echinocandin B analogs, quantitative data on their activity, and diagrams illustrating key pathways and workflows for researchers in drug development.

Introduction to Echinocandin B as a Drug Design Scaffold

Echinocandins are a class of lipopeptide antifungal drugs that have become a first-line therapy for invasive fungal infections, particularly those caused by Candida and Aspergillus species.[1] [2][3] Their unique mechanism of action, favorable safety profile, and low potential for drug interactions make them an attractive class of therapeutics.[4][5] The core structure of these molecules, a cyclic hexapeptide, serves as an excellent scaffold for semi-synthetic modifications.

Echinocandin B (ECB), a natural product fermented by fungi such as Aspergillus nidulans, is a key starting material for several semi-synthetic echinocandins.[6][7][8] The overall strategy involves the enzymatic removal of the native linoleoyl side chain from ECB to yield the **echinocandin B nucleus** (ECBN).[4][9][10] This nucleus, which possesses a free primary amine, can then be chemically re-acylated with various synthetic side chains to generate novel analogs with improved pharmacological properties, such as enhanced stability, better solubility,

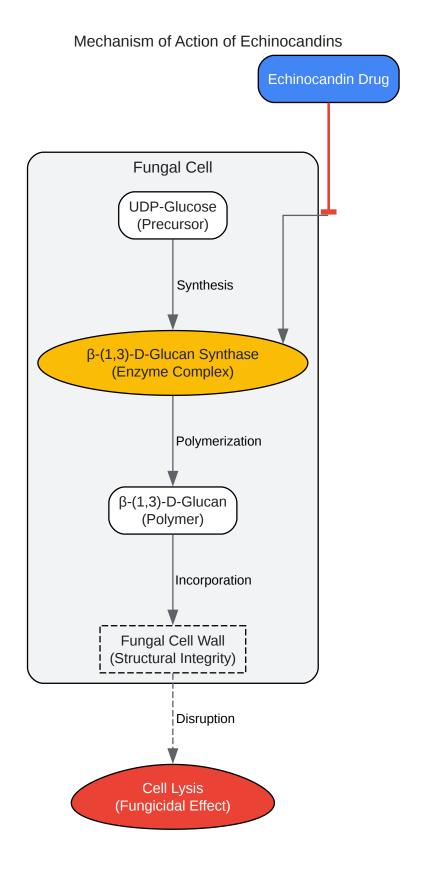


and optimized pharmacokinetic profiles.[2][9][11] Anidulafungin is a prominent example of a successful drug developed through this scaffold approach.[6][12]

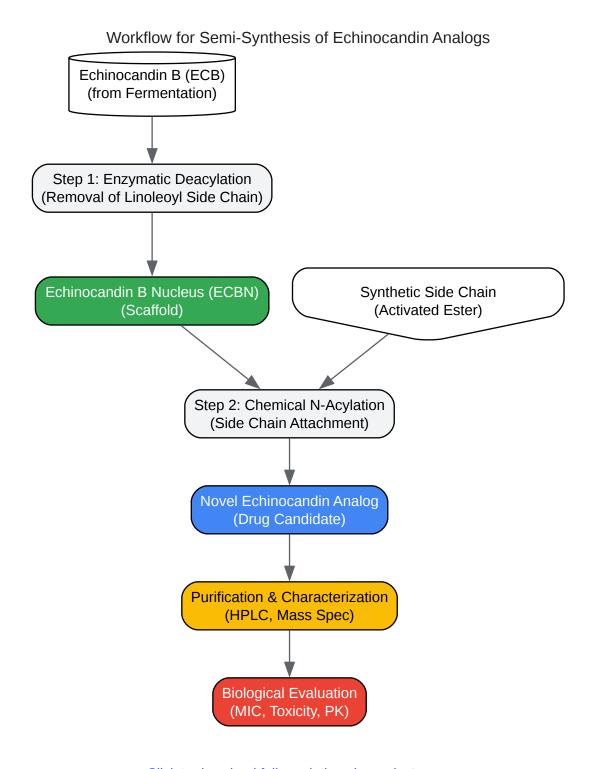
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

The primary target of echinocandins is the fungal cell wall, a structure essential for cell integrity that is absent in mammalian cells.[8] Specifically, echinocandins non-competitively inhibit β -(1,3)-D-glucan synthase, an enzyme complex responsible for synthesizing β -(1,3)-D-glucan, a critical polysaccharide component of the fungal cell wall.[1][6][9][13] By inhibiting this enzyme, echinocandins disrupt cell wall integrity, leading to osmotic instability and ultimately cell death (lysis), conferring fungicidal activity against most Candida species.[6][13] Their action is considered fungistatic against Aspergillus species.[4][9]









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